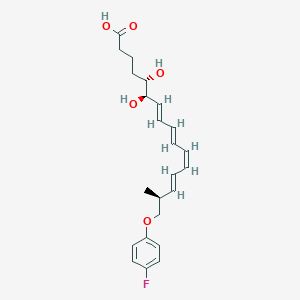![molecular formula C18H17ClF2N4O2 B10773498 N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Example 92 (WO2012095521) is a synthetic organic compound that functions as a beta-secretase 2 (BACE2) inhibitor. This compound was developed by Novartis and is part of a patent that includes 274 examples . BACE2 inhibitors are of significant interest in the field of metabolic disorders and diabetes research .
Preparation Methods
The preparation of example 92 (WO2012095521) involves several synthetic routes and reaction conditions. The specific synthetic route for this compound is detailed in the patent WO2012095521. Generally, the synthesis involves the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Example 92 (WO2012095521) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Example 92 (WO2012095521) has several scientific research applications:
Chemistry: In chemistry, this compound is used as a model molecule to study the behavior of BACE2 inhibitors and their interactions with other molecules.
Biology: In biological research, it is used to investigate the role of BACE2 in metabolic pathways and its potential as a therapeutic target for metabolic disorders.
Medicine: In medical research, example 92 is explored for its potential to treat diabetes and other metabolic disorders by inhibiting BACE2 activity.
Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting BACE2.
Mechanism of Action
The mechanism of action of example 92 (WO2012095521) involves the inhibition of beta-secretase 2 (BACE2). BACE2 is an enzyme that plays a role in the cleavage of amyloid precursor protein (APP) and other substrates. By inhibiting BACE2, example 92 reduces the production of amyloid-beta peptides, which are implicated in metabolic disorders and diabetes . The molecular targets and pathways involved include the BACE2 enzyme and the downstream signaling pathways affected by amyloid-beta peptide levels.
Comparison with Similar Compounds
Example 92 (WO2012095521) can be compared with other BACE2 inhibitors to highlight its uniqueness:
Example 1 (WO2012095521): Another compound from the same patent, which may have different functional groups and potency.
Example 50 (WO2012095521): A compound with a similar core structure but different substituents, leading to variations in activity and selectivity.
Example 150 (WO2012095521): A compound with modifications that enhance its pharmacokinetic properties.
The uniqueness of example 92 lies in its specific functional groups and their arrangement, which contribute to its potency and selectivity as a BACE2 inhibitor.
Properties
Molecular Formula |
C18H17ClF2N4O2 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H17ClF2N4O2/c1-10-4-11(19)6-23-16(10)17(26)24-12-2-3-14(21)13(5-12)18(8-20)9-27-7-15(22)25-18/h2-6H,7-9H2,1H3,(H2,22,25)(H,24,26)/t18-/m0/s1 |
InChI Key |
NQNLROFWOGGJGK-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(COCC(=N3)N)CF)Cl |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COCC(=N3)N)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)

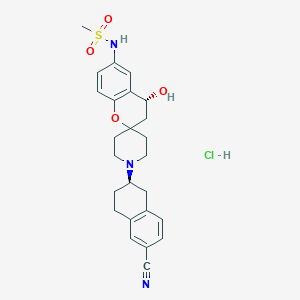
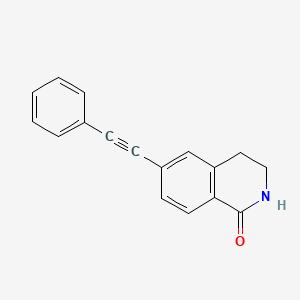
amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10773474.png)
![13-(dimethylamino)-5-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773478.png)
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
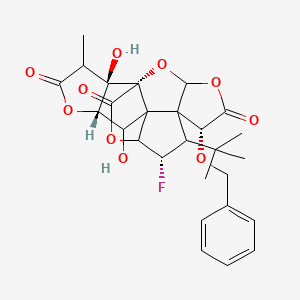
![(2R)-2-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773492.png)
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
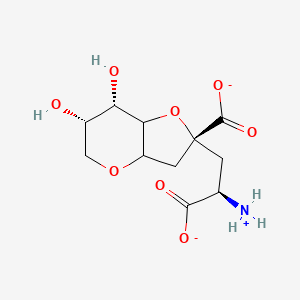
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
![1-[(2,5-dichlorophenyl)methyl]-7-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773505.png)
